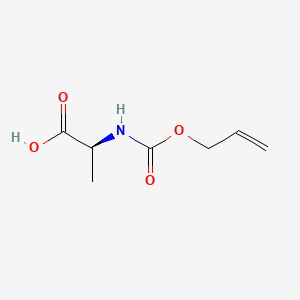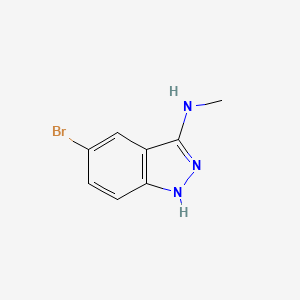
6-methyl-2-piperidin-4-yl-1H-pyrimidin-4-one;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “6-methyl-2-piperidin-4-yl-1H-pyrimidin-4-one;dihydrochloride” is a chemical entity with specific properties and applications. It is important to understand its structure, preparation methods, chemical reactions, and applications to fully appreciate its significance in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 6-methyl-2-piperidin-4-yl-1H-pyrimidin-4-one;dihydrochloride would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous chemicals. Industrial production may also involve the use of specialized equipment such as reactors, distillation columns, and filtration systems.
Análisis De Reacciones Químicas
Types of Reactions
6-methyl-2-piperidin-4-yl-1H-pyrimidin-4-one;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Aplicaciones Científicas De Investigación
6-methyl-2-piperidin-4-yl-1H-pyrimidin-4-one;dihydrochloride has various scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may have applications in studying biological pathways and interactions.
Industry: Uses in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-methyl-2-piperidin-4-yl-1H-pyrimidin-4-one;dihydrochloride involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the nature of the compound and its targets. Understanding the mechanism of action is crucial for developing new applications and improving existing ones.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-methyl-2-piperidin-4-yl-1H-pyrimidin-4-one;dihydrochloride include those with comparable structures and properties. These may include other organic compounds with similar functional groups or reactivity.
Uniqueness
This compound may have unique properties that distinguish it from other similar compounds. These properties could include higher reactivity, greater stability, or specific biological activity.
Conclusion
This compound is a compound with significant potential in various fields, including chemistry, biology, medicine, and industry
Propiedades
IUPAC Name |
6-methyl-2-piperidin-4-yl-1H-pyrimidin-4-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c1-7-6-9(14)13-10(12-7)8-2-4-11-5-3-8;;/h6,8,11H,2-5H2,1H3,(H,12,13,14);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMUTLJJAJQPLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)C2CCNCC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)C2CCNCC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide](/img/structure/B7892304.png)



amine](/img/structure/B7892319.png)
![(2R)-2-[(2-azaniumylacetyl)amino]-3-methylbutanoate](/img/structure/B7892323.png)





![[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidoyl]azanium;chloride](/img/structure/B7892392.png)
